molecular formula C52H84FeN2P2 B12433982 1-(2-dicyclohexylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron

1-(2-dicyclohexylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron

Cat. No.: B12433982
M. Wt: 855.0 g/mol
InChI Key: DFFWFMRGKDEINO-UHFFFAOYSA-N
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Description

(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron is a complex organometallic compound It is characterized by the presence of a phosphanyl group, a cyclopentyl ring, and an iron center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-dicyclohexylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron typically involves the following steps:

    Formation of the Phosphanyl Ligand: The dicyclohexylphosphanyl group is synthesized through the reaction of cyclohexylmagnesium bromide with phosphorus trichloride.

    Cyclopentyl Ring Formation: The cyclopentyl ring is introduced via a cyclization reaction involving appropriate precursors.

    Coordination to Iron: The final step involves the coordination of the phosphanyl and cyclopentyl ligands to an iron center, often using iron(II) chloride as the iron source.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The iron center can undergo oxidation reactions, often forming iron(III) species.

    Reduction: Reduction reactions can revert the iron center back to iron(II) or even iron(0).

    Substitution: Ligand substitution reactions can occur, where the phosphanyl or cyclopentyl groups are replaced by other ligands.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or hydrogen gas.

    Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane, and toluene.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(0) species.

Scientific Research Applications

Chemistry

    Catalysis: This compound can act as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.

    Material Science: It may be used in the synthesis of novel materials with unique properties.

Biology and Medicine

    Drug Development:

Industry

    Manufacturing: Used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2-dicyclohexylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron involves coordination chemistry principles. The iron center can interact with various substrates, facilitating chemical transformations through electron transfer and bond formation/breaking processes.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron
  • (1S)-1-(2-dicyclohexylphosphanylcyclohexyl)-N,N-dimethyl-1-phenylmethanamine;iron

Uniqueness

The unique combination of the dicyclohexylphosphanyl group and the cyclopentyl ring in (1S)-1-(2-dicyclohexylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron provides distinct steric and electronic properties, making it particularly effective in certain catalytic applications.

Properties

IUPAC Name

1-(2-dicyclohexylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C26H42NP.Fe/c2*1-27(2)26(21-13-6-3-7-14-21)24-19-12-20-25(24)28(22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h2*3,6-7,13-14,22-26H,4-5,8-12,15-20H2,1-2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFWFMRGKDEINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1CCCC1P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4.CN(C)C(C1CCCC1P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H84FeN2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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